1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
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Overview
Description
1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a chemical compound with potential therapeutic applications. This compound has garnered attention in scientific research due to its unique structure and promising biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting with the preparation of the thiophene derivative The sulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the piperidine ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted piperidine or pyrrolidine derivatives.
Scientific Research Applications
1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Uniqueness: 1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
1-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-2-14-3-4-15(21-14)22(19,20)17-9-5-12(6-10-17)16-8-7-13(18)11-16/h3-4,12-13,18H,2,5-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWACDNOERHPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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